molecular formula C16H14N4O2S B13362286 (4-Aminoquinazolin-2-yl)methyl 2-(methylthio)nicotinate

(4-Aminoquinazolin-2-yl)methyl 2-(methylthio)nicotinate

Cat. No.: B13362286
M. Wt: 326.4 g/mol
InChI Key: SSTFTVQWXOJREG-UHFFFAOYSA-N
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Description

(4-Aminoquinazolin-2-yl)methyl 2-(methylthio)nicotinate is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both quinazoline and nicotinate moieties in this compound suggests it may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminoquinazolin-2-yl)methyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, which can be synthesized from anthranilic acid derivatives through cyclization reactions. The nicotinate moiety is then introduced via esterification reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

(4-Aminoquinazolin-2-yl)methyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amino derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Its pharmacological properties are being explored for the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Aminoquinazolin-2-yl)methyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in its action can include inhibition of DNA synthesis or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Nicotinate esters: These compounds have the nicotinate moiety and are used in various therapeutic applications.

Uniqueness

(4-Aminoquinazolin-2-yl)methyl 2-(methylthio)nicotinate is unique due to the combination of quinazoline and nicotinate moieties, which may confer distinct pharmacological properties. This dual functionality can enhance its potential as a therapeutic agent compared to other similar compounds.

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

(4-aminoquinazolin-2-yl)methyl 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C16H14N4O2S/c1-23-15-11(6-4-8-18-15)16(21)22-9-13-19-12-7-3-2-5-10(12)14(17)20-13/h2-8H,9H2,1H3,(H2,17,19,20)

InChI Key

SSTFTVQWXOJREG-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC2=NC3=CC=CC=C3C(=N2)N

Origin of Product

United States

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